4-(3,4-dimethylbenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3,4-dimethylbenzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide” is a complex organic compound. It appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs. The compound also contains a sulfonyl group attached to a dimethylbenzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and a dimethylbenzene ring . Detailed structural analysis would require experimental data such as NMR, IR, or X-ray crystallography.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl group and the piperazine ring. The sulfonyl group could potentially undergo substitution reactions, while the piperazine ring might participate in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .
Scientific Research Applications
Systemic Fungicides Synthesis
Research on systemic fungicides includes the synthesis of pyrazole analogues, such as 1,3-dimethyl-N-phenylpyrazole-4-carboxamide, demonstrating the potential utility of related compounds in agricultural chemistry to protect crops from fungal diseases (Huppatz, 1983).
Androgen Receptor Antagonists
A novel series of N-arylpiperazine-1-carboxamide derivatives has been synthesized, showcasing potent androgen receptor (AR) antagonist activities. These compounds, particularly trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, have been evaluated for their antiandrogenic properties, suggesting potential applications in the treatment of prostate cancer (Kinoyama et al., 2005).
Formamidine Pesticides
The structural analysis of formamidine pesticides, such as the title compound, showcases the compound's potential in pest control. The study details the molecular and crystal structure, providing insights into its stability and interactions, which are crucial for its effectiveness as a pesticide (Lee et al., 2013).
Anticancer and Anti-5-lipoxygenase Agents
A synthesis of novel pyrazolopyrimidines derivatives reveals their dual functionality as anticancer and anti-5-lipoxygenase agents. This highlights the compound's therapeutic potential in cancer treatment and inflammation reduction, demonstrating the versatility of derivatives in medicinal chemistry (Rahmouni et al., 2016).
New Polyamides for Material Science
The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, offer insights into the development of new materials with high thermal stability and solubility. These materials have potential applications in various industries, including electronics and aerospace (Hsiao et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The general mode of action for piperazine derivatives involves their interaction with their targets, leading to various changes .
Biochemical Pathways
Piperazine derivatives are known to impact a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that the effects would be diverse and dependent on the specific target and mode of action .
properties
IUPAC Name |
4-(3,4-dimethylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-5-6-14(11-13(12)2)22(20,21)18-9-7-17(8-10-18)15(19)16(3)4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKAYJVCMUDJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.